Physicochemical properties of 1-Ethyl-2-methylbenzimidazole
Physicochemical properties of 1-Ethyl-2-methylbenzimidazole
An In-Depth Technical Guide to the Physicochemical Properties of 1-Ethyl-2-methylbenzimidazole
This guide provides a comprehensive technical overview of the core physicochemical properties of 1-Ethyl-2-methylbenzimidazole (CAS No. 5805-76-5), a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. As a key analogue within the benzimidazole class, understanding its fundamental characteristics is paramount for its application in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering insights into the experimental basis of these properties and their implications for research and development.
Molecular Profile and Significance
1-Ethyl-2-methylbenzimidazole belongs to the N-substituted benzimidazole family. The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs due to its ability to mimic natural nucleotides and interact with various biological macromolecules.[1] The strategic N-alkylation, in this case with an ethyl group at the N1 position, is a critical design element used to modulate the compound's lipophilicity, metabolic stability, and target-binding affinity, making its specific physicochemical profile a subject of importance.[2]
Chemical Structure
The molecular structure consists of a fused benzene and imidazole ring system, with a methyl group at the C2 position and an ethyl group substituting the pyrrolic nitrogen at the N1 position.
Caption: Chemical structure of 1-Ethyl-2-methylbenzimidazole.
Molecular and Chemical Identifiers
Precise identification is the foundation of scientific integrity. The key identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | 1-ethyl-2-methyl-1H-benzimidazole | [3][4] |
| CAS Number | 5805-76-5 | [3][4][5][6] |
| Synonyms | N-Ethyl-2-methylbenzimidazole | [5][6] |
| Molecular Formula | C₁₀H₁₂N₂ | [3][4][5] |
| Molecular Weight | 160.22 g/mol | [3][4][6] |
| InChI | InChI=1S/C10H12N2/c1-3-12-8(2)11-9-6-4-5-7-10(9)12/h4-7H,3H2,1-2H3 | [3][5] |
| InChIKey | IPNPFISPYWNXBR-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CCN1C(=NC2=CC=CC=C21)C | [3] |
Core Physicochemical Properties
The following table summarizes the essential physicochemical data for 1-Ethyl-2-methylbenzimidazole. Each parameter is critical for predicting the compound's behavior in both experimental and biological systems.
| Property | Value | Method/Source |
| Melting Point | 51 °C | [6] |
| Boiling Point | 300.8 °C at 760 mmHg | [5] |
| ~276 °C (estimate) | [6] | |
| Density | 1.06 - 1.073 g/cm³ | [5][6] |
| pKa (Predicted) | 6.03 ± 0.10 | [6] |
| Flash Point | 135.7 °C | [5] |
| XlogP3 (Predicted) | 2.1 | [3] |
Thermal Properties: Melting and Boiling Points
The melting point of 51°C indicates that 1-Ethyl-2-methylbenzimidazole is a low-melting solid at standard ambient temperature and pressure. This property is fundamental for material handling, storage, and certain formulation processes, such as hot-melt extrusion. A sharp, well-defined melting point is also a primary indicator of high purity. The authoritative method for its determination is outlined in OECD Test Guideline 102 , which includes methods like the capillary tube technique and differential scanning calorimetry (DSC).[7][8]
The boiling point, reported as 300.8°C, suggests low volatility and high thermal stability, which is advantageous for high-temperature reactions or purification by vacuum distillation.[5] The standard methodology for this determination is described in OECD Test Guideline 103 .[3][9]
Acidity and Basicity: pKa
The predicted pKa of approximately 6.03 corresponds to the protonation of the sp²-hybridized nitrogen atom (N3) of the imidazole ring.[6] This value is of paramount importance in a drug development context. It signifies that the compound is a weak base and will be partially protonated at physiological pH (~7.4). This equilibrium between the neutral and cationic forms directly governs:
-
Aqueous Solubility: The protonated form is generally more water-soluble.
-
Membrane Permeability: The neutral form is typically more lipid-soluble and thus more readily permeates biological membranes.
-
Target Binding: The charge state can drastically alter interactions with biological targets like enzymes or receptors.
The experimental determination of pKa is a critical step in characterization and is performed according to OECD Test Guideline 112 , often using potentiometric or spectrophotometric titration methods.[4][10]
Solubility Profile
While specific quantitative solubility data for 1-Ethyl-2-methylbenzimidazole in a range of solvents is not extensively reported in the literature, its structural features—a hydrophobic benzimidazole core and alkyl substituents—suggest low solubility in water and higher solubility in organic solvents. Studies on related compounds like 2-methylbenzimidazole confirm very low solubility in chloroalkanes and higher solubility in solvents like toluene.[11]
Authoritative Protocol for Water Solubility Determination (OECD 105)
For any research or regulatory purpose, the aqueous solubility must be determined experimentally. The internationally accepted standard is OECD Test Guideline 105 ("Water Solubility") .[12][13][14] For compounds with expected solubility above 10⁻² g/L, the Flask Method is the standard procedure.
Experimental Workflow: Flask Method (OECD 105)
-
Preparation: Add an excess amount of the test substance to a flask containing purified water (e.g., Milli-Q).
-
Equilibration: Agitate the flask at a controlled temperature (typically 20 ± 0.5 °C) for a sufficient duration to reach equilibrium. A preliminary test is often run to determine the required time (e.g., 24-48 hours).
-
Phase Separation: Cease agitation and allow the mixture to settle. Separate the aqueous phase from the excess solid substance, typically by centrifugation at a controlled temperature.
-
Analysis: Determine the concentration of the substance in the aqueous supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15]
-
Validation: The process is repeated until at least three consecutive measurements show concentrations with no significant trend and are within a specified variance (e.g., ± 5%).
Caption: Workflow for water solubility determination via the Flask Method (OECD 105).
Spectroscopic and Spectral Characterization
Spectroscopic data provides an unambiguous fingerprint for the compound's identity and structure.
Mass Spectrometry (MS)
The mass spectrum provides information on the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum shows a molecular ion peak at an m/z of 160, corresponding to the molecular weight of the compound.[3]
-
Key Fragments: A prominent peak is observed at m/z 145. This corresponds to the loss of a methyl radical (CH₃•, 15 Da) from the molecular ion ([M-15]⁺), which is a characteristic fragmentation pathway for 2-methyl substituted benzimidazoles. Another significant peak appears at m/z 77, corresponding to a phenyl fragment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Based on published data for this compound, the following signals are characteristic.[16]
-
¹H NMR:
-
Ethyl Group: A quartet signal corresponding to the methylene protons (-N-CH₂ -CH₃) and a triplet for the terminal methyl protons (-N-CH₂-CH₃ ).
-
Methyl Group: A sharp singlet for the three protons of the methyl group at the C2 position (-CH₃ ).
-
Aromatic Protons: A complex multiplet pattern in the aromatic region of the spectrum, corresponding to the four protons on the benzene ring.
-
-
¹³C NMR:
-
The spectrum will display ten distinct signals, corresponding to the ten carbon atoms in the molecule. Key signals include those for the two carbons of the ethyl group, the C2-methyl carbon, the six carbons of the benzene ring, and the two carbons of the imidazole portion (including the characteristic C2 carbon).
-
Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups and vibrational modes of the molecule. Key characteristic absorption bands, based on spectra of related benzimidazoles, include:[17]
-
~3050-3100 cm⁻¹: Aromatic C-H stretching.
-
~2850-2980 cm⁻¹: Aliphatic C-H stretching from the ethyl and methyl groups.
-
~1620 cm⁻¹: C=N stretching of the imidazole ring.
-
~1450-1500 cm⁻¹: C=C stretching vibrations from the benzene ring.
-
~740-750 cm⁻¹: A strong band from the C-H out-of-plane bending of the ortho-disubstituted benzene ring.
Stability and Reactivity
While specific degradation kinetics for 1-Ethyl-2-methylbenzimidazole are not widely published, stability is a critical parameter for any compound intended for further development. Benzimidazole derivatives can be susceptible to degradation under stress conditions such as extreme pH, oxidation, and photolysis.
A comprehensive stability study is a self-validating system essential for ensuring data integrity. Based on authoritative guidelines for drug stability testing, a forced degradation study should be performed. This involves subjecting the compound to the following conditions and monitoring its purity over time with a stability-indicating method like HPLC:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.
-
Basic Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation: Storing the solid compound at elevated temperatures (e.g., 60-80 °C).
-
Photostability: Exposing the compound to UV/Vis light according to ICH Q1B guidelines.
Studies on other benzimidazoles show that they are generally stable when stored at -20°C or -80°C, but degradation can occur under prolonged exposure to light or elevated temperatures in solution.
Handling and Storage Recommendations: Based on its known properties (low-melting solid, potential for degradation), 1-Ethyl-2-methylbenzimidazole should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.
References
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Situ Biosciences. OECD 105 - Water Solubility. [Link]
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OECD. Test No. 105: Water Solubility. [Link]
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OECD. Test No. 102: Melting Point/ Melting Range. [Link]
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Analytice. OECD 105 - Water Solubility Test at 20°C. [Link]
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Beilstein Journals. Supporting Information for Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. [Link]
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OECD. Test No. 103: Boiling Point. [Link]
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Hanna, S. J., et al. (2021). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Environmental Sciences Europe, 33(1), 108. [Link]
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Analytice. OECD n°102: Melting point/Melting interval. [Link]
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OECD. Test No. 102: Melting Point/ Melting Range. [Link]
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LCS Laboratory. Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation. [Link]
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ResearchGate. FT-IR overlay spectrum of N -alkylated benzimidazoles (1-7). [Link]
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SIELC Technologies. 1H-Benzimidazole, 1-ethyl-2-methyl-. [Link]
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US EPA. 1H-Benzimidazole, 1-ethyl-2-methyl- - Substance Details. [Link]
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Morgan, K. J. (1961). The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society (Resumed), 2343-2347. [Link]
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ResearchGate. Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. [Link]
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Çabuk, H., & Avcı, A. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food chemistry, 402, 134261. [Link]
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ResearchGate. Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, (O) 4,5-diphenylimidazole, or (4) 2,4,5triphenylimidazole in toluene; points are the experimental values. [Link]
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ResearchGate. IR spectra for 2-methylbenzimidazole (a) and 2-methylbenzimidazole dithiocarbamate-Pb(II) complex (b). [Link]
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ResearchGate. Synthesis and characterization of N-substituted benzimidazole derivatives and study of their antibacterial and antifungal activity. [Link]
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ResearchGate. Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. [Link]
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TSI Journals. Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. [Link]-a-novel-n--substituted-benzimidazole-derivatives.pdf)
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